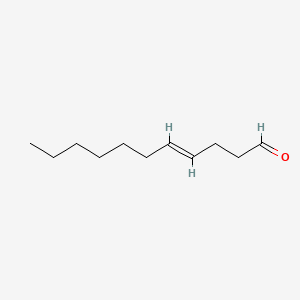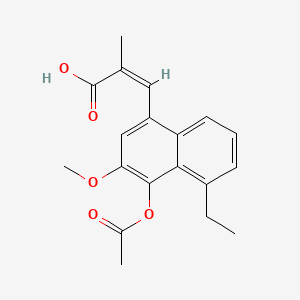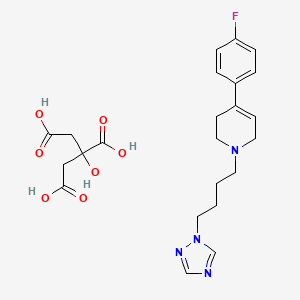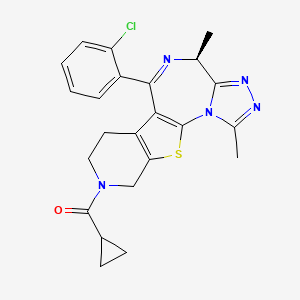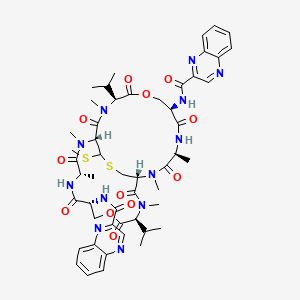
Echinomycin
Overview
Description
Echinomycin is a peptide antibiotic. It is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha .
Synthesis Analysis
This compound is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS). It is isolated from various bacteria such as Streptomyces lasalienis . The biosynthesis of this compound starts with molecule QC. L-tryptophan is the precursor for QC and its biosynthesis parallels the first stage of nikkomycin biosynthesis .Molecular Structure Analysis
This compound is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . The structure of Ecm16, a protein involved in this compound resistance, closely resembles that of UvrA, the DNA damage sensor component of the prokaryotic nucleotide excision repair system .Chemical Reactions Analysis
This compound interacts with DNA through three different interactions: Van der Waals forces, hydrogen bonding, and intercalation . The mechanism is proposed to proceed through two steps. Initially, Emc18 transfers the activated methyl group from SAM to one of the sulfur atoms in the disulfide bond. Secondly, deprotonation of the alpha proton to the tertiary sulfonium cation promotes the rearrangement for the formation of the thioacetal bond .Physical And Chemical Properties Analysis
This compound has a molar mass of 1101.26 g/mol . It is supplied as a lyophilized powder. For a 1 mM stock, reconstitute 1 mg of powder in 0.91 mL of DMSO . It is soluble in DMSO at 5 mg/mL .In Vivo
Echinomycin has been used in various in vivo studies to investigate its effects on different biological systems. It has been used to study the effects of antibiotics on bacterial cell growth and to investigate the mechanism of action of the drug. It has also been used to study the effects of this compound on the immune system and to investigate its effects on cancer cells.
In Vitro
In vitro studies of echinomycin have been conducted to investigate its effects on different biological systems. These studies have been used to investigate the mechanism of action of the drug, to study its effects on bacterial cell growth, and to investigate its effects on cancer cells. It has also been used to investigate its effects on the immune system and to study its effects on cell proliferation.
Mechanism of Action
Echinomycin, also known as Levomycin, is a cytotoxic polypeptide quinoxaline antibiotic isolated from Streptomyces echinatus . This compound has been the subject of extensive research due to its potent antibacterial, anticancer, and antiviral activities .
Target of Action
This compound primarily targets DNA and hypoxia-inducible factor 1 alpha (HIF1alpha) . It binds to DNA at two specific sites, thereby blocking the binding of HIF1alpha . This interaction inhibits RNA synthesis and controls cellular proliferation in eukaryotes .
Mode of Action
This compound is a dimer of two peptides creating a cyclic structure. It contains a bicyclic aromatic chromophore that is attached to the dimerized cyclic peptide core and a thioacetal bridge . This structure allows this compound to intercalate into DNA, inserting a pair of aromatic ring groups between adjacent base pairs of the DNA . This bis-intercalation prevents the unwinding of the double helical DNA, thus inhibiting the replication of chromosomal DNA .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits HIF-1α-mediated transcription , which is involved in various cellular processes such as angiogenesis, erythropoiesis, cell cycle, metabolism, and apoptosis . These processes are crucial for metastasis and tumor progression .
Result of Action
This compound’s action results in molecular and cellular effects. It selectively kills leukemia-initiating cells in relapsed acute myeloid leukemia (AML) without normal stem cell toxicity . It also exhibits broad effectiveness against a panel of primary AML blast cells . Furthermore, this compound can induce long-term complete remission in a murine model of relapsed AML .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the survival and transmission of Echinococcus spp., the causative agent of echinococcosis, are affected by natural environmental factors . .
Biological Activity
Echinomycin has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria. It has also been found to be effective against certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on different biological systems. It has been found to inhibit the growth of bacteria by blocking the formation of peptide bonds, which are essential for the formation of proteins. It has also been found to have anti-tumor effects, as it has been found to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using echinomycin in laboratory experiments is that it is a broad-spectrum antibiotic, which means it is effective against a wide range of bacteria. It is also relatively easy to obtain and use in laboratory experiments. However, one of the limitations of using this compound in laboratory experiments is that it is not as effective against certain types of bacteria, such as Mycobacterium tuberculosis.
Future Directions
1. Investigating the effects of echinomycin on other types of bacteria and cancer cells.
2. Investigating the effects of this compound on the immune system.
3. Investigating the use of this compound in combination with other antibiotics.
4. Investigating the use of this compound in combination with other drugs.
5. Investigating the use of this compound in combination with other treatments.
6. Investigating the use of this compound in combination with other therapies.
7. Investigating the use of this compound in combination with other forms of therapy.
8. Investigating the use of this compound in combination with other forms of treatment.
9. Investigating the use of this compound in combination with other forms of medical care.
10. Investigating the use of this compound in combination with other forms of medical intervention.
11. Investigating the use of this compound in combination with other forms of medical management.
12. Investigating the use of this compound in combination with other forms of medical therapy.
13. Investigating the use of this compound in combination with other forms of medical treatment.
14. Investigating the use of this compound in combination with other forms of medical research.
15. Investigating the use of this compound in combination with other forms of medical technology.
16. Investigating the use of this compound in combination with other forms of medical diagnostics.
17. Investigating the use of this compound in combination with other forms of medical imaging.
18. Investigating the use of this compound in combination with other forms of medical genetics.
19. Investigating the use of this compound in combination with other forms of medical biotechnology.
20. Investigating the use of this compound in combination with other forms of medical nanotechnology.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Echinomycin is a bis-intercalator peptide and is biosynthesized by a unique nonribosomal peptide synthetase (NRPS) . It intercalates into DNA at two specific sites, thereby blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction with DNA and RNA synthesis inhibition is a crucial aspect of this compound’s biochemical properties .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits HIF-1α and HIF-1β binding to a hypoxia-responsive element sequence of promoters of hypoxia-responsive genes . This inhibition impacts cell survival, glycolysis, angiogenesis, migration, and invasion, all of which are crucial for tumor progression and metastasis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA. It intercalates into DNA at two specific sites, blocking the binding of hypoxia-inducible factor 1 alpha (HIF1alpha) . This interaction inhibits the DNA-binding activity of HIF-1, a transcription factor that controls genes involved in crucial aspects of cancer biology .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed in various studies. For instance, it was found that this compound did not inhibit fracture healing or callus formation in an in vivo murine standard femur fracture model
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on immature rats primed with gonadotropins, it was found that this compound significantly decreased ET-2 mRNA level in the ovaries after treatment . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in unique metabolic pathways. Its biosynthesis starts with molecule QC, with L-tryptophan as the precursor . The adenylation domain-containing Ecm1 activates and transfers QC to FabC using the fatty acid biosynthesis acyl carrier protein (ACP) . The biosynthesis of this compound involves several enzymes and cofactors, but the effects on metabolic flux or metabolite levels need further exploration.
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus due to its ability to intercalate into DNA
properties
| { "Design of the Synthesis Pathway": "The synthesis of Echinomycin involves the coupling of two peptide chains followed by the formation of an aziridine ring.", "Starting Materials": [ "L-tryptophan", "L-proline", "L-valine", "L-leucine", "L-aspartic acid", "L-serine", "L-threonine", "L-cysteine", "L-phenylalanine", "L-tyrosine", "L-arginine", "L-lysine", "L-histidine", "Boc-protected amino acids", "Fmoc-protected amino acids", "Benzyl chloroformate", "Diisopropylcarbodiimide", "N-hydroxysuccinimide", "Triethylamine", "Tetrabutylammonium fluoride", "Trifluoroacetic acid", "Acetic anhydride", "Trichloroacetic acid", "Ethyl chloroformate", "Sodium azide", "Sodium borohydride", "Sodium cyanoborohydride", "Hydrogen peroxide", "Sodium periodate", "Sodium bisulfite", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Dichloromethane", "Diethyl ether", "Toluene", "Acetonitrile", "Dimethylformamide", "Dimethyl sulfoxide", "Water" ], "Reaction": [ "Coupling of two peptide chains using Boc- or Fmoc-protected amino acids and benzyl chloroformate as a coupling agent", "Deprotection of Boc or Fmoc groups using trifluoroacetic acid or tetrabutylammonium fluoride", "Formation of aziridine ring using ethyl chloroformate and sodium azide", "Reduction of aziridine ring using sodium borohydride or sodium cyanoborohydride", "Oxidation of thioether using hydrogen peroxide or sodium periodate", "Cleavage of peptide from resin using trifluoroacetic acid or hydrogen fluoride", "Purification of Echinomycin using chromatography techniques" ] } | |
CAS RN |
512-64-1 |
Molecular Formula |
C51H64N12O12S2 |
Molecular Weight |
1101.3 g/mol |
IUPAC Name |
N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65)/t27-,28-,35+,36+,37?,38-,39-,40?,51?/m0/s1 |
InChI Key |
AUJXLBOHYWTPFV-RQLJINDISA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Canonical SMILES |
CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C |
Appearance |
Solid powder |
Other CAS RN |
512-64-1 |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
Bulk: Should be stored at 5 °C or less. |
solubility |
Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Echinomycin; Antibiotic A 654I; NSC 13502; NSC 526417; Quinomycin A; SK 302B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



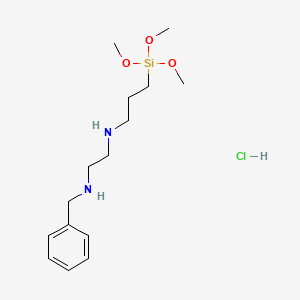
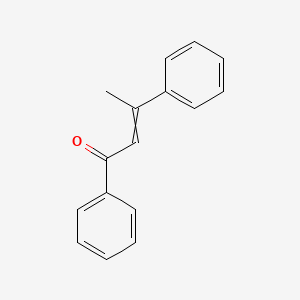
![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
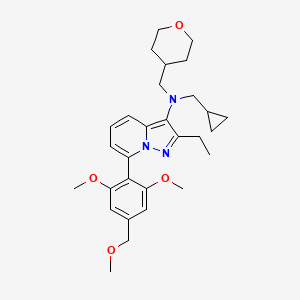

![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)


